Product packaging for CDP-glucose(Cat. No.:CAS No. 2906-23-2)

CDP-glucose

Cat. No.: B1212609
CAS No.: 2906-23-2
M. Wt: 565.32 g/mol
InChI Key: CGPHZDRCVSLMCF-JZMIEXBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDP-glucose (Cytidine diphosphate glucose) is a nucleotide-linked sugar that serves as an activated glucose donor in key biochemical synthesis pathways, particularly in bacteria. This molecule is synthesized from CTP and glucose-1-phosphate by the enzyme glucose-1-phosphate cytidylyltransferase . This compound is a crucial metabolite and precursor in the biosynthesis of O-antigens for the cell surfaces of some pathogenic bacteria . It is the starting compound for complex biochemical pathways that produce rare deoxy sugars, such as paratose and tyvelose . Researchers utilize this compound to study the mechanisms of sugar nucleotide-modifying enzymes, including epimerases and dehydratases . For example, CDP-D-glucose 4,6-dehydratase catalyzes the first irreversible step in the synthesis of tyvelose by converting CDP-D-glucose to CDP-4-keto-6-deoxyglucose . Furthermore, studies on promiscuous CDP-tyvelose 2-epimerase-like enzymes have shown activity with this compound, expanding the toolbox of enzymatic reactions available for sugar nucleotide synthesis and mechanistic inquiry . Beyond its native role, this compound has been demonstrated to act as a substrate for glycogenin, the initiator of glycogen biosynthesis, alongside its native substrate UDP-glucose . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N3O16P2 B1212609 CDP-glucose CAS No. 2906-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2906-23-2

Molecular Formula

C15H25N3O16P2

Molecular Weight

565.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

CGPHZDRCVSLMCF-JZMIEXBBSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

physical_description

Solid

Synonyms

CDP-D-glucose
CDP-glucose
cytidine diphosphate-glucose

Origin of Product

United States

Enzymology and Mechanistic Studies of Cytidine Diphosphate Glucose Utilizing Enzymes

CDP-glucose serves as a glucosyl donor for several important biosynthetic pathways. The enzymes that utilize it are primarily glycosyltransferases and epimerases, each with specific catalytic mechanisms.

Glycogenin Glycogenin is a key enzyme in glycogen (B147801) synthesis, acting as a primer by initiating the process of glycogen polymerization. It is a self-glucosylating protein that transfers glucose residues from nucleotide-activated glucose molecules to a specific tyrosine residue (Tyr-194) within its own structure. While UDP-glucose is the primary glucosyl donor for glycogenin in vivo, studies have shown that it can also utilize this compound and TDP-glucose. The mechanism involves the transfer of glucose from the nucleotide diphosphate (B83284) sugar to the protein's hydroxyl group, forming an α-1,4-glycosidic linkage. Subsequent glucose units are added to the growing chain by glycogen synthase. Research indicates that this compound is utilized by glycogenin at approximately 70% of the rate observed with UDP-glucose nih.gov. This ability to accept alternative nucleotide diphosphate sugars highlights a degree of flexibility in its substrate binding nih.govwikipedia.orgnih.govresearchgate.net.

Cellulose (B213188) Synthases Cellulose, the most abundant organic polymer on Earth, is synthesized by cellulose synthase enzyme complexes. In both plants and bacteria, these enzymes utilize activated glucose precursors to form the β-(1,4)-glucan chains that constitute cellulose. While UDP-glucose is the most commonly cited substrate for many cellulose synthases oup.comwikipedia.orgfrontiersin.org, evidence suggests that this compound can also serve as a glucosyl donor in certain contexts, particularly in bacterial cellulose biosynthesis oup.comnih.gov. The precise mechanisms by which these large membrane-associated complexes polymerize glucose residues are complex and involve coordinated action of multiple subunits to form microfibrils wikipedia.orgnih.gov.

This compound 4,6-dehydratase This enzyme is critical for the biosynthesis of deoxy sugars, particularly the 3,6-dideoxyhexoses that are important components of bacterial antigenic determinants, such as those found in lipopolysaccharides. This compound 4,6-dehydratase catalyzes the first committed step in these pathways, converting this compound into CDP-4-keto-6-deoxyglucose. This reaction involves an NAD⁺-dependent intramolecular oxidation-reduction mechanism, where the 4-hydroxyl group of glucose is oxidized, and the 6-hydroxyl group is eliminated nih.govwisc.eduresearchgate.netannualreviews.orgwikipedia.org. The mechanism is proposed to involve the formation of a Schiff base intermediate between the 4-keto group and the NAD⁺ cofactor, followed by dehydration wikipedia.organnualreviews.org.

Exploration of Expanded Substrate Specificity

The substrate specificity of enzymes is fundamental to metabolic control, but many enzymes exhibit a degree of promiscuity, allowing them to process substrates beyond their primary physiological targets. This is particularly relevant for CDP-glucose utilizing enzymes.

Glycogenin's Nucleotide Diphosphate (B83284) Sugar Preference As mentioned earlier, glycogenin is not strictly limited to UDP-glucose. Research has established that it can effectively utilize this compound and TDP-glucose as glucosyl donors nih.govwikipedia.orgnih.gov. While UDP-glucose is its native substrate, this compound is accepted at a significant rate (70% of UDP-glucose rate) nih.gov. This broader specificity allows this compound to be used experimentally to assay glycogenin activity specifically, as it is not a substrate for glycogen (B147801) synthase, unlike UDP-glucose nih.govresearchgate.net.

Promiscuity of TaCPa2E The this compound 2-epimerase, TaCPa2E, exemplifies remarkable substrate promiscuity. It is capable of catalyzing the C-2 epimerization of not only this compound but also other nucleotide-activated forms of glucose, including UDP-glucose, GDP-glucose, ADP-glucose, and TDP-glucose researchgate.netasm.orgnih.govasm.org. Furthermore, modifications to the glucose moiety itself reveal interesting trends in enzyme activity. For instance, deoxygenation at the C-6 position of this compound enhances the enzyme's activity approximately five-fold compared to this compound, as seen with CDP-6-deoxy-glucose. Conversely, deoxygenation at the C-3 position renders the substrate inactive researchgate.netnih.govresearchgate.net. The enzyme also shows negligible activity with CDP-6-deoxy-d-xylo-hexopyranos-4-ulose researchgate.net. These findings underscore the enzyme's capacity to accommodate structural variations in its substrate, contributing to the diversity of sugar nucleotide metabolism.

OtsA(Sco) and Other Glycosyltransferases The Streptomyces coelicolor enzyme OtsA (OtsA(Sco)) demonstrates a distinct substrate preference compared to its E. coli counterpart. While E. coli OtsA prefers purine-derived NDP-sugars, OtsA(Sco) utilizes GDP- and ADP-glucose effectively. Importantly, it also processes UDP-glucose and this compound, albeit with lower binding affinity and catalytic efficiency nih.gov. This observation, along with studies on chimeric enzymes, suggests that both N- and C-terminal domains can influence NDP-sugar preference in glycosyltransferases nih.gov.

Table 1: Glycogenin Utilization of this compound vs. UDP-glucose

Glucosyl Donor Relative Utilization Rate
UDP-glucose 100% (Reference)

Table 2: Kinetic and Equilibrium Parameters for TaCPa2E with this compound

Parameter Value Conditions
kcat ~1.0 min⁻¹ pH 7.5, 60°C

Table 3: Relative Activity of TaCPa2E with Modified this compound Analogs

Substrate Relative Activity (vs. This compound)
This compound 1x (Reference)
CDP-6-deoxy-Glc ~5x
CDP-3-deoxy-Glc Inactive

Other Enzymes Involved in Cdp Glucose Metabolism

Beyond the enzymes that directly utilize CDP-glucose as a substrate, other enzymes are critical for its metabolic presence, primarily through its synthesis.

Glucose-1-phosphate Cytidylyltransferase (this compound Pyrophosphorylase) The synthesis of this compound from cytidine (B196190) triphosphate (CTP) and glucose-1-phosphate is catalyzed by glucose-1-phosphate cytidylyltransferase, also known as this compound pyrophosphorylase wikipedia.orgontosight.ai. This reaction is essential for providing the necessary precursor for pathways that require this compound, particularly in bacteria for the synthesis of O antigens and deoxy sugars wikipedia.org. The enzyme, a type of nucleotidyltransferase, facilitates the formation of the high-energy glycosidic bond between glucose and cytidine diphosphate (B83284). The reaction is reversible in vitro, but in vivo, the continuous consumption of this compound and pyrophosphate drives the equilibrium towards this compound synthesis pdbj.org. The enzyme from Salmonella typhi has been structurally characterized, revealing key residues involved in nucleotide and sugar binding pdbj.org.

Compound List:

Cytidine Diphosphate Glucose (this compound)

Uridine Diphosphate Glucose (UDP-glucose)

Thymidine Diphosphate Glucose (TDP-glucose)

Guanosine Diphosphate Glucose (GDP-glucose)

Adenosine Diphosphate Glucose (ADP-glucose)

Cytidine Triphosphate (CTP)

Cytidine Diphosphate Mannose (CDP-mannose)

Cytidine Diphosphate 6-deoxy-glucose (CDP-6-deoxy-Glc)

Cytidine Diphosphate 3-deoxy-glucose (CDP-3-deoxy-Glc)

Cytidine Diphosphate 6-deoxy-d-xylo-hexopyranos-4-ulose

Glucose-1-phosphate

Cytidine Diphosphate 4-keto-6-deoxyglucose

Cytidine Diphosphate 3,6-dideoxyhexoses

Cytidine Diphosphate Paratose (CDP-Par)

Cytidine Diphosphate Tyvelose (CDP-Tyvelose)

Biological Roles and Functional Implications of Cytidine Diphosphate Glucose

Involvement in Bacterial Glycoconjugate Biosynthesis

CDP-glucose is a key intermediate in the synthesis of specialized sugars, especially deoxy sugars, which are integral components of bacterial cell surface structures. These structures, including O-antigen polysaccharides, capsular polysaccharides, and lipopolysaccharide cores, are critical for the bacterium's structural integrity and its interactions with the host immune system.

O-Antigen Polysaccharide Assembly in Pathogenic Bacteria (e.g., Salmonella, Yersinia)

In pathogenic bacteria such as Salmonella and Yersinia, this compound is the starting point for the synthesis of unique 3,6-dideoxyhexoses, such as tyvelose, which are found in their O-antigens. wisc.edunih.gov The O-antigen is the outermost part of the lipopolysaccharide (LPS) and is a major determinant of the bacteria's serological specificity. wisc.edu

The biosynthetic pathway is initiated by the enzyme CDP-D-glucose 4,6-dehydratase, which converts CDP-D-glucose into CDP-4-keto-6-deoxyglucose. wisc.edunih.govnih.gov This reaction is the first committed and irreversible step in the formation of these specialized sugars. wisc.edunih.gov Subsequent enzymatic modifications of CDP-4-keto-6-deoxyglucose lead to the formation of various dideoxyhexoses that are then incorporated into the repeating units of the O-antigen polysaccharide chain. wisc.edunih.gov

Key Enzymes in this compound dependent O-Antigen Biosynthesis

Enzyme Function Organism(s)

Capsular Polysaccharide Synthesis in Diverse Microorganisms (e.g., Campylobacter jejuni, Streptococcus pneumoniae)

This compound also serves as a precursor for the synthesis of capsular polysaccharides (CPS) in various microorganisms. These capsules are crucial virulence factors, protecting the bacteria from the host's immune response. nih.gov

In Campylobacter jejuni, this compound is the starting molecule for the biosynthesis of sugars like D-fucofuranose and 6-deoxy-L-altrofuranose, which are components of its capsular polysaccharide. nih.govacs.org The pathway begins with the formation of CDP-D-glucose from CTP and D-glucose-1-phosphate, followed by the action of an NAD+-dependent 4,6-dehydratase to produce CDP-4-keto-6-deoxy-D-glucose. nih.govacs.org Further enzymatic steps, including epimerization and reduction, lead to the final sugar products that are incorporated into the capsule. nih.govacs.org In some serotypes of C. jejuni, this compound is also a precursor for the synthesis of CDP-6-D-glucitol, a component of their capsular polysaccharide. nih.govacs.org

In the case of Streptococcus pneumoniae, while it possesses a diverse range of capsular polysaccharides that are critical for its virulence, the primary nucleotide sugar precursor for these capsules is UDP-glucose. nih.govnih.gov The synthesis of the repeating units of the pneumococcal capsule generally involves the sequential transfer of sugars from UDP-activated donors. nih.govpnas.org While CDP-activated sugars are found in some bacterial capsules, the current body of research does not indicate a significant or direct role for this compound in the biosynthesis of the major capsular polysaccharides of Streptococcus pneumoniae. nih.govnih.gov

This compound Derived Sugars in Campylobacter jejuni Capsular Polysaccharides

Precursor Derived Sugar(s) Serotype(s)
This compound D-fucofuranose, 6-deoxy-L-altrofuranose HS:41 nih.govacs.org

Role in Lipopolysaccharide Core Structures

The lipopolysaccharide (LPS) of Gram-negative bacteria is composed of three domains: the lipid A anchor, the core oligosaccharide, and the O-antigen. While this compound is a well-established precursor for the O-antigen in some bacteria, its direct role in the synthesis of the core oligosaccharide is not well-documented. The biosynthesis of the LPS core typically involves the transfer of sugars from other nucleotide sugar donors, such as UDP-glucose, UDP-galactose, and ADP-heptose. nih.gov Current scientific literature does not provide direct evidence for the incorporation of glucose from this compound into the core structures of LPS in most studied bacteria.

Contributions to Plant Polysaccharide Formation

In contrast to its significant role in bacterial glycoconjugate biosynthesis, this compound does not appear to be a direct or major precursor for the primary structural polysaccharides in plants, namely cellulose (B213188) and hemicellulose.

Precursor for Cellulose and Hemicellulose Biosynthesis

The biosynthesis of cellulose, a linear polymer of β-(1→4)-linked D-glucose units, and hemicelluloses, a diverse group of polysaccharides, primarily utilizes Uridine Diphosphate-glucose (UDP-glucose) as the glucose donor. nih.gov UDP-glucose is the direct substrate for cellulose synthase enzymes located at the plasma membrane, which polymerize glucose into cellulose microfibrils. Similarly, the synthesis of the backbones of major hemicelluloses, such as xyloglucans and mannans, also relies on UDP-glucose and other UDP- and GDP-activated sugars. There is no substantial scientific evidence to suggest that this compound serves as a direct precursor for the biosynthesis of either cellulose or hemicellulose in plants.

Intermediary in Plant Cell Wall Component Synthesis

While this compound is not a direct precursor for the main structural polysaccharides of the plant cell wall, the possibility of its involvement as an intermediary in the synthesis of minor or modified cell wall components cannot be entirely excluded, though it is not a widely reported pathway. The vast majority of research on plant cell wall biosynthesis focuses on the central role of UDP- and GDP-activated sugars. nih.gov

Cytidine (B196190) Diphosphate (B83284) Glucose in Glycogen (B147801) Synthesis

Cytidine Diphosphate Glucose (this compound) is a nucleotide sugar that plays a nuanced role in the intricate process of glycogen synthesis. While the primary glucosyl donor for glycogen elongation is Uridine Diphosphate Glucose (UDP-glucose), research has revealed a specific and noteworthy function for this compound at the initiation stage of glycogen biogenesis. nih.govlibretexts.org This initial step is catalyzed by a unique protein known as glycogenin, which acts as a primer by autocatalytically adding the first few glucose residues to itself. nih.govufp.ptsketchy.com

Subsequent elongation of the glycogen chain is carried out by the enzyme glycogen synthase, which exclusively utilizes UDP-glucose. nih.govlibretexts.org Intriguingly, glycogenin exhibits a degree of substrate flexibility and can utilize other nucleotide diphosphate glucoses, including this compound. nih.gov This discovery has provided valuable insights into the mechanism of glycogen priming and has offered researchers a tool to specifically study the activity of glycogenin.

Studies have demonstrated that while UDP-glucose is the presumed natural substrate for glycogenin, this compound can also serve as a glucose donor for the self-glucosylating reaction of this primer protein. nih.gov Research comparing the efficiency of different pyrimidine (B1678525) nucleotide sugars as substrates for glycogenin found that this compound is utilized at a significant rate. In contrast, purine (B94841) nucleotide sugars are not effective substrates for this enzyme. nih.gov

A key advantage of using this compound in experimental settings is its inability to be utilized by glycogen synthase. nih.gov This specificity allows for the distinct measurement of glycogenin activity without the confounding variable of glycogen chain elongation by glycogen synthase, which would occur if UDP-glucose were used. nih.gov The inhibition of glycogenin's self-glucosylation by this compound and other related compounds has also been a subject of study, providing further understanding of the enzyme's active site and substrate binding requirements. nih.gov

Utilization of Nucleoside Diphosphate Glucoses by Glycogenin
Nucleoside Diphosphate GlucoseUtilization Rate Relative to UDP-glucose (%)Substrate for Glycogen Synthase
UDP-glucose100Yes
This compound70No
TDP-glucose--

Signaling and Regulatory Functions in Cellular Processes

While Cytidine Diphosphate Glucose (this compound) is not recognized as a classical signaling molecule in the same vein as cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), its role as a key precursor in various biosynthetic pathways imparts it with significant regulatory implications. The availability and synthesis of this compound can directly influence the rate of production of essential cellular components, thereby acting as a point of metabolic control.

One of the most prominent roles of this compound is in the biosynthesis of complex polysaccharides in the cell walls of bacteria, particularly the O-antigens of lipopolysaccharides (LPS). researchgate.netsci-hub.boxnih.govresearchgate.net O-antigens are crucial for the virulence and survival of many pathogenic bacteria. The synthesis of the unique sugar residues that constitute these O-antigens often begins with this compound. Therefore, the enzymes involved in the this compound synthesis pathway are critical for the proper assembly of these bacterial surface structures.

The synthesis of various deoxysugars, which are important components of many natural products with biological activity, often proceeds through this compound intermediates. The enzymes in these pathways, such as this compound 4,6-dehydratase, are subject to regulation, which in turn controls the flux of metabolites through the pathway. The intricate regulation of these enzymes ensures that the building blocks for these complex molecules are produced in appropriate quantities.

In the context of cellular regulation, the commitment of glucose-1-phosphate to the formation of this compound diverts it from other metabolic fates, such as entry into glycolysis or the formation of UDP-glucose for glycogen synthesis. This allocation of a key metabolic intermediate represents a regulatory node in cellular metabolism. The enzymes that synthesize this compound are themselves subject to feedback inhibition and allosteric regulation, providing a mechanism for the cell to modulate the production of this compound-derived molecules in response to changing cellular needs.

Key Biosynthetic Pathways Involving this compound and their Regulatory Significance
Biosynthetic PathwayOrganism/Cellular LocationEnd ProductRegulatory Implication
O-Antigen SynthesisGram-negative bacteriaLipopolysaccharide (LPS)Crucial for bacterial virulence and survival. researchgate.netsci-hub.boxnih.govresearchgate.net
Deoxysugar SynthesisVarious organismsComponents of natural productsProduction of bioactive compounds.
Capsular Polysaccharide SynthesisBacteriaCapsular polysaccharidesBacterial protection and host interaction. acs.org

Advanced Methodologies in Cytidine Diphosphate Glucose Research

Enzyme Purification and Characterization Techniques

The purification of enzymes involved in the CDP-glucose pathway is the foundational step for any detailed functional or structural study. A multi-step purification strategy is typically employed to achieve a high degree of purity. Common techniques include ammonium (B1175870) sulfate (B86663) precipitation to initially concentrate the protein, followed by various column chromatography methods. These methods separate proteins based on their distinct physical and chemical properties such as size, charge, and binding affinity.

Once purified, enzymes are subjected to rigorous characterization to determine their physical and catalytic properties. This includes determining the native molecular mass and subunit composition, often through techniques like size-exclusion chromatography and SDS-PAGE. Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined to understand the enzyme's affinity for its substrates and its catalytic efficiency. The influence of environmental factors such as pH and temperature on enzyme activity and stability is also thoroughly investigated to define the optimal conditions for its function.

Table 1: Common Techniques for Purification and Characterization of this compound Pathway Enzymes

Technique Principle Application in this compound Research
Purification
Ammonium Sulfate Precipitation Differential solubility of proteins in high salt concentrations. Initial enrichment of target enzymes from crude cell lysates.
Ion-Exchange Chromatography Separation based on net charge of the protein. Further purification of enzymes like this compound pyrophosphorylase.
Affinity Chromatography Specific binding interaction between the enzyme and a ligand immobilized on a resin. Highly specific purification of tagged recombinant enzymes.
Size-Exclusion Chromatography Separation based on the hydrodynamic radius of the protein. Final polishing step and determination of native molecular mass.
Characterization
SDS-PAGE Separation of denatured proteins based on molecular weight. Assessment of purity and determination of subunit molecular weight.
Enzyme Assays Measurement of the rate of substrate conversion to product. Determination of specific activity and kinetic parameters (Km, Vmax).

Spectroscopic Approaches for Mechanistic Elucidation (NMR, UV Spectroscopy)

Spectroscopic techniques are invaluable for probing the intricate details of enzyme mechanisms at the molecular level. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of substrates, products, and intermediates in solution. For instance, 1H NMR can be used to monitor the conversion of this compound to its downstream products, providing insights into the stereochemistry of the reaction.

Ultraviolet (UV) spectroscopy is frequently employed in enzyme assays to monitor the progress of reactions that involve a change in the absorbance of light by a substrate or product. A classic example in the this compound pathway is the assay for this compound 4,6-dehydratase. The product of this reaction, CDP-4-keto-6-deoxy-D-glucose, exhibits a characteristic absorbance at 320 nm upon treatment with alkali, allowing for a direct and continuous measurement of enzyme activity. bakerlab.org Furthermore, the binding of the cofactor NAD+ to this enzyme can also be monitored by changes in the UV spectrum.

Chromatographic Methods for Product and Intermediate Identification (HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its metabolites. Various HPLC methods, including reversed-phase and ion-exchange chromatography, are utilized to separate complex mixtures of nucleotides and sugar-nucleotides from enzymatic reactions. By comparing the retention times of unknown peaks with those of known standards, researchers can identify the products and intermediates of a given reaction.

For more definitive identification, especially for novel or unexpected metabolites, HPLC is often coupled with mass spectrometry (MS), a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). The further coupling to tandem mass spectrometry (LC-MS/MS) allows for the fragmentation of the separated molecules, providing detailed structural information that can be used to unambiguously identify intermediates in the this compound pathway. This high sensitivity and specificity make LC-MS/MS an essential tool for metabolic profiling and pathway elucidation. nih.gov

X-ray Crystallography for Enzyme-Ligand Complex Analysis

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of enzymes, offering a static yet detailed snapshot of the enzyme's architecture. By co-crystallizing an enzyme with its substrate, a substrate analog, or an inhibitor, researchers can gain profound insights into the specific interactions within the active site that are crucial for catalysis.

The crystal structure of this compound 4,6-dehydratase from Salmonella typhi complexed with the substrate analog CDP-d-xylose has been solved, revealing the intricate details of the active site. bakerlab.orgnih.gov This structure shows that the enzyme is a tetramer, with each subunit comprising two domains. nih.gov The N-terminal domain contains a Rossmann fold, which is characteristic of NAD(H)-binding proteins, while the C-terminal domain is responsible for binding the CDP portion of the ligand. bakerlab.orgnih.gov The analysis of this enzyme-ligand complex has identified key amino acid residues, such as Tyr159, that are proposed to act as the catalytic base in the dehydration reaction. bakerlab.org

Table 2: PDB Entries for this compound 4,6-dehydratase Structures

PDB ID Organism Description Resolution (Å)
1RKX Yersinia pseudotuberculosis Crystal structure of CDP-D-glucose 4,6-dehydratase 1.80

Genetic Engineering and Site-Directed Mutagenesis for Functional Studies

Genetic engineering techniques are fundamental to modern enzymology, enabling the high-level production of enzymes for structural and functional studies. Genes encoding enzymes of the this compound pathway, such as CDP-paratose synthase from Salmonella typhi, have been cloned into expression vectors, allowing for their production in large quantities in host organisms like Escherichia coli. muni.cz

Bioinformatic and Computational Approaches in Pathway Prediction and Enzyme Design

Bioinformatic tools are increasingly used to predict the functions of uncharacterized genes and to reconstruct metabolic pathways. By analyzing the genomic context of a gene, a technique known as genome neighborhood analysis, researchers can often infer its function. For instance, if a gene of unknown function is consistently found in close proximity to genes known to be involved in this compound metabolism, it is a strong indication that the uncharacterized gene also plays a role in that pathway. acs.org Sequence similarity networks (SSNs) and genome neighborhood networks (GNNs) are powerful computational tools for predicting the biosynthesis of this compound-derived compounds in a wide range of organisms. acs.org

Computational enzyme design is an emerging field that aims to create novel enzymes or modify existing ones for specific purposes. This can involve redesigning the active site of an enzyme to alter its substrate specificity or to introduce a new catalytic activity. Molecular docking simulations, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, can be used to model the interaction of this compound with its target enzymes. These computational approaches, in conjunction with experimental validation, are paving the way for the development of novel biocatalysts for applications in biotechnology and synthetic biology.

Table of Mentioned Compounds

Compound Name
This compound
CDP-4-keto-6-deoxy-D-glucose
CDP-d-xylose
CDP-paratose
NAD+

Biotechnological and Synthetic Applications of Cytidine Diphosphate Glucose and Its Enzymes

Enzymatic Synthesis of Designer Glycans and Glycoconjugates

The chemoenzymatic synthesis of complex carbohydrates leverages the strengths of both chemical synthesis and enzymatic catalysis to build "designer" glycans—oligosaccharides with precisely defined structures. Enzymes, particularly glycosyltransferases, provide unparalleled stereo- and regioselectivity, overcoming many of the challenges associated with traditional organic synthesis, such as the need for extensive protecting group manipulations.

While many Leloir-type glycosyltransferases utilize UDP-glucose or GDP-mannose as their donor substrates, the realm of CDP-glucose is predominantly associated with the biosynthesis of bacterial cell surface polysaccharides, such as O-antigens. In this context, this compound is typically the entry point into pathways that produce rare deoxy- and dideoxyhexoses. Glycosyltransferases specific to these pathways then utilize the resulting activated rare sugars (e.g., CDP-ascarylose, CDP-tyvelose) to assemble the repeating units of these complex glycans.

The biotechnological application lies in harnessing these specific glycosyltransferases in vitro. By providing a chemically synthesized acceptor molecule and the appropriate CDP-activated rare sugar, these enzymes can be used to selectively add a rare sugar unit, creating novel glycoconjugates. This approach is instrumental in:

Synthesizing O-antigen fragments: Creating defined portions of bacterial lipopolysaccharides for immunological studies, diagnostics, and the development of conjugate vaccines.

Glyco-diversification: Attaching these unique bacterial sugars to other molecules, such as natural products or pharmaceuticals, to potentially alter their bioactivity, solubility, or stability.

The synthesis process often involves a multi-enzyme cascade where this compound is first produced and then converted to the desired rare sugar nucleotide before the final transfer step by the glycosyltransferase. This highlights that the primary role of this compound in this application is as a key metabolic precursor rather than a direct universal donor for glycosyltransferases.

Development of Biocatalytic Pathways for Rare Sugar Production

This compound is the central starting material for the biocatalytic production of a class of rare sugars known as 3,6-dideoxyhexoses. These sugars, including ascarylose, paratose, and tyvelose, are characteristic components of the O-antigens of pathogenic Gram-negative bacteria like Salmonella and Yersinia species and are crucial for their virulence and serological identity. wisc.edunih.gov The biosynthetic pathway to these sugars is a prime example of a multi-enzyme biocatalytic cascade that can be exploited for the in vitro production of these valuable compounds.

The pathway is initiated by the enzyme This compound 4,6-dehydratase (EC 4.2.1.45). wisc.eduwikipedia.org This NAD⁺-dependent enzyme catalyzes the irreversible conversion of this compound into the key intermediate, CDP-4-keto-6-deoxy-D-glucose . wisc.edunih.gov This intermediate serves as a branch point for the synthesis of different 3,6-dideoxyhexoses.

The subsequent enzymatic steps determine the final rare sugar product, as detailed in the table below.

EnzymeAbbreviationReaction CatalyzedProduct
CDP-4-keto-6-deoxy-D-glucose-3-dehydrase E1Removes the C3 hydroxyl group.CDP-4-keto-3,6-dideoxy-D-glucose
CDP-4-keto-3,6-dideoxy-D-glucose epimerase E2Epimerizes at C5.CDP-4-keto-3,6-dideoxy-L-glucose
CDP-4-keto-3,6-dideoxy-D-glucose reductase E3Reduces the C4 keto group.CDP-paratose
CDP-paratose-2-epimerase -Epimerizes at C2.CDP-tyvelose
CDP-ascarylose A AscACatalyzes C3 deoxygenation.CDP-4-keto-3,6-dideoxyglucose
CDP-ascarylose B AscBReduces the C4 keto group.CDP-ascarylose

This modular enzymatic pathway can be reconstituted in vitro in a "one-pot" reaction system. By combining purified recombinant enzymes and starting with this compound, specific rare sugars can be synthesized with high yield and purity, avoiding the complexities and low yields of purely chemical methods. asm.org

Substrate Engineering for Altered Glycosylation

Substrate engineering in glycoscience aims to create novel glycoconjugates by either modifying the sugar nucleotide donor or altering the substrate specificity of the glycosyltransferase enzymes. This field opens up possibilities for generating "unnatural" glycans with tailored properties.

The engineering efforts related to this compound pathways can be categorized as follows:

Enzyme Promiscuity and Engineering: Many enzymes in sugar-nucleotide pathways exhibit a degree of substrate promiscuity. A notable example is CDP-tyvelose 2-epimerase, which is traditionally known for interconverting CDP-paratose and CDP-tyvelose. nih.gov Recent studies have shown that this enzyme class can be repurposed to act on entirely different nucleotide sugars, such as converting GDP-glucose to GDP-mannose, thereby enabling a novel pathway for fucosylation. nih.gov This demonstrates the potential for screening and identifying enzymes from this compound pathways that can accept non-native substrates. Furthermore, protein engineering techniques like rational design and directed evolution can be applied to alter the substrate specificity of these enzymes. nih.govresearchgate.net For instance, mutating key residues in the nucleotide-binding pocket of a glycosyltransferase could potentially shift its preference from a UDP- or GDP-sugar towards a CDP-sugar or a synthetic this compound analog.

Synthesis of Unnatural CDP-Sugar Analogs: A complementary approach is the chemoenzymatic synthesis of unnatural this compound analogs. nih.govresearchgate.netmssm.edu By introducing chemical modifications to the glucose moiety (e.g., fluorination, azido (B1232118) groups, or altered stereochemistry), novel building blocks can be created. These analogs can then be tested as substrates for downstream enzymes in the rare sugar pathways or for various glycosyltransferases. Success in this area allows for the incorporation of chemically reactive handles or modified monosaccharides into glycans, enabling applications in glycan labeling, imaging, and the creation of glycoconjugates with enhanced therapeutic properties.

The table below summarizes key enzymes in CDP-sugar pathways that are targets for substrate engineering.

Enzyme TargetEngineering GoalPotential Outcome
Glucose-1-phosphate cytidylyltransferase Accept modified glucose-1-phosphates.In vivo or in vitro synthesis of unnatural this compound analogs.
This compound 4,6-dehydratase Accept this compound analogs.Production of novel CDP-4-keto-6-deoxy sugar intermediates.
Glycosyltransferases (rare sugar specific) Accept unnatural CDP-sugar donors or different acceptor molecules.Synthesis of novel glycoconjugates with modified sugar units.
Epimerases/Reductases (rare sugar pathway) Broaden substrate specificity to act on different CDP-sugar intermediates.Biocatalytic production of a wider range of rare sugars.

Potential in Metabolic Engineering for Enhanced Biopolymer Production

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to overproduce a desired product. While many well-known bacterial exopolysaccharides like xanthan gum utilize UDP-glucose and GDP-mannose as precursors, certain bacterial capsular polysaccharides (CPS) are dependent on biosynthetic pathways originating from this compound. nih.govresearchgate.net These polymers are often crucial virulence factors and are also of interest for biomedical applications, including the development of conjugate vaccines.

A key example is found in Campylobacter jejuni, where specific serotypes produce capsular polysaccharides containing rare, modified sugars derived from this compound. For instance, the biosynthesis of CDP-6-d-glucitol has been identified as a necessary step for the CPS assembly in certain C. jejuni strains. acs.orgnih.gov

The potential for metabolic engineering lies in enhancing the flux of carbon towards these specific CDP-sugar precursors to increase the yield of the final biopolymer. Strategies would focus on upregulating the expression and activity of key enzymes in the pathway.

Key enzymatic targets for metabolic engineering to enhance production of CDP-sugar-derived biopolymers include:

This compound 4,6-dehydratase: As the first enzyme in the modification pathway, its activity is crucial for diverting this compound towards rare sugar synthesis. nih.gov

Downstream modifying enzymes (epimerases, reductases): Enhancing the levels of these enzymes would ensure efficient conversion of the CDP-4-keto-6-deoxy-glucose intermediate into the specific precursor required for the polysaccharide repeating unit.

Glycosyltransferases: Overexpression of the specific glycosyltransferases responsible for polymerizing the repeating units can also alleviate potential bottlenecks in the final assembly of the biopolymer.

In addition to overexpression, metabolic engineering strategies could involve knocking out competing pathways that drain the precursors (e.g., glucose-1-phosphate) or engineering regulatory networks to favor CPS production. mssm.edunih.gov Such approaches hold the potential to develop microbial cell factories for the efficient and sustainable production of valuable and complex biopolymers derived from the this compound pathway.

Future Directions and Research Opportunities

Discovery of Novel Cytidine (B196190) Diphosphate (B83284) Glucose-Dependent Pathways

While CDP-glucose is a known precursor for sugars like CDP-paratose, CDP-abequose, and CDP-tyvelose, many organisms, particularly those in unique environmental niches, likely contain yet-undiscovered pathways that utilize this nucleotide sugar. Future research will focus on identifying these novel metabolic routes.

Genomic analysis is a primary tool for this discovery process. By searching for uncharacterized gene clusters that contain homologs of this compound synthetase, researchers can pinpoint candidate pathways. jhu.edu A common strategy involves identifying genes for glycosyltransferases or sugar-modifying enzymes located adjacent to the this compound synthesis machinery. jhu.edu Functional characterization of the proteins encoded by these genes can then elucidate the steps of the new pathway and the final structure of the resulting glycan. jhu.edu

Another approach involves screening substrate-binding proteins (SBPs) to find transporters specific for unusual sugars. jhu.edu Once an SBP for a novel sugar is found, analysis of the surrounding genes can lead to the discovery of the catabolic or anabolic pathways associated with it, potentially revealing a this compound-dependent origin. jhu.edu

Engineering of Enzymes for Enhanced Specificity and Efficiency

The enzymes that synthesize and utilize this compound are prime targets for protein engineering. Enhancing their specificity and catalytic efficiency is crucial for their use in biocatalysis and synthetic biology applications. Techniques like directed evolution and site-directed mutagenesis are central to this effort. researchgate.netnih.govnih.gov

For instance, this compound synthetase could be engineered to favor the use of alternative cytidine triphosphate (CTP) or glucose-1-phosphate (G1P) analogs, enabling the creation of novel nucleotide sugars. Similarly, the glycosyltransferases that use this compound as a donor could be modified to accept different acceptor molecules, leading to the synthesis of new glycoconjugates.

One key goal is to improve the catalytic efficiency of these enzymes. Research on other sugar-metabolizing enzymes, such as glucose dehydrogenase, has shown that modifying the hydrophobicity of the substrate-binding pocket can lead to dramatic increases in enzyme activity—in some cases, up to 28-fold. researchgate.netnih.govnih.gov Applying these principles to this compound-dependent enzymes could make them more robust and efficient for industrial-scale production of valuable glycans. nih.gov

Table 1: Strategies for Enzyme Engineering in this compound Pathways

Engineering StrategyTarget EnzymeDesired OutcomePotential Application
Site-Directed Mutagenesis This compound SynthetaseAltered substrate specificity for CTP/G1P analogsSynthesis of novel nucleotide sugars for drug development.
Directed Evolution GlycosyltransferasesIncreased catalytic efficiency and thermostability.More efficient industrial production of specific oligosaccharides.
Pocket Hydrophobicity Tuning This compound DehydrataseEnhanced activity and stability in non-aqueous solvents. nih.govBiocatalysis in organic media for creating complex molecules.
Coenzyme Engineering DehydrogenasesShift coenzyme preference from NAD(P)+ to biomimetic alternatives. nih.govReduces cost in cofactor-dependent synthesis pathways.

Exploration of Cytidine Diphosphate Glucose Roles in Underexplored Biological Systems

The vast majority of research on this compound has been conducted in a relatively small number of bacterial species, primarily pathogens. A significant opportunity lies in exploring its role in underexplored biological systems, such as extremophiles, marine microorganisms, and members of the microbiome. Organisms from these environments are known for their unique metabolic capabilities and are likely to possess novel this compound-dependent pathways and enzymes.

Bioprospecting in these diverse environments could reveal:

Novel Deoxysugars: The discovery of new sugar structures with unique biological activities.

Alternative Biosynthetic Pathways: Variations in the synthesis of known 3,6-dideoxyhexoses that may be more efficient or proceed through different intermediates.

New Biological Roles: Functions for this compound-derived glycans beyond cell wall structure, such as in signaling, symbiosis, or environmental adaptation.

Development of Advanced Analytical Tools for In Situ Analysis

A major limitation in studying this compound metabolism is the difficulty of measuring its concentration and flux within a living cell in real time. Current methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), require cell extraction and provide only a static snapshot of the average nucleotide sugar pool. nih.govoup.comdoi.org

The future of this compound research depends on the development of advanced analytical tools for in situ analysis:

Genetically Encoded Biosensors: Drawing inspiration from biosensors developed for other metabolites, researchers aim to create fluorescent or bioluminescent protein-based sensors that can specifically bind to this compound. researchgate.netnih.gov Such a tool would allow for the real-time visualization of this compound concentration changes within different subcellular compartments, providing unprecedented insight into its metabolic dynamics.

Stable Isotope Tracing: Combining stable isotope labeling (e.g., using ¹³C-glucose) with mass spectrometry is a powerful method to trace the flow of carbon atoms from glucose into the this compound pool and downstream glycans. biorxiv.org This approach provides direct measurements of the synthesis and consumption rates of this compound, linking nutrient availability directly to glycan production. biorxiv.org

Mass Spectrometry Imaging (MSI): Techniques like desorption electrospray ionization mass spectrometry imaging (DESI-MSI) can map the spatial distribution of metabolites directly in tissue sections. frontiersin.org Applying MSI to study host-pathogen interactions could reveal localized changes in this compound metabolism at the site of infection.

Table 2: Comparison of Analytical Tools for this compound Analysis

Analytical ToolPrincipleType of DataKey Advantage
LC-MS Chromatographic separation followed by mass-based detection. nih.govQuantitative (concentration in bulk extract).High sensitivity and specificity for known nucleotide sugars.
Stable Isotope Tracing Tracking ¹³C-labeled precursors through metabolic pathways. biorxiv.orgDynamic (metabolic flux and pathway activity).Measures rates of synthesis and consumption in situ.
Genetically Encoded Biosensors Ligand-binding protein fused to a reporter (e.g., GFP) changes signal upon binding.Real-time, spatial (concentration in live cells).Enables visualization of dynamic changes in living systems.
Mass Spectrometry Imaging Measures mass-to-charge ratio of molecules directly from a surface. frontiersin.orgSpatial (distribution across a tissue).Maps the location of metabolites without extraction.

Interdisciplinary Approaches in Glycoscience and Synthetic Biology

The convergence of glycoscience and synthetic biology, often termed "synthetic glycobiology," presents a frontier for this compound research. researchgate.net This interdisciplinary approach leverages the tools of synthetic biology to design and construct novel glycosylation pathways from a set of functional "parts," including glycosyltransferases, sugar donors like this compound, and acceptor molecules. researchgate.net

Future research will involve assembling synthetic pathways in engineered microorganisms to produce valuable glycoconjugates that are difficult to synthesize chemically. By combining enzymes from different organisms, scientists can create customized pathways that use this compound to glycosylate proteins, lipids, or small molecules, leading to the development of:

Novel Antibiotics: Many natural product antibiotics contain deoxysugars derived from this compound. Synthetic biology offers a way to create new variations of these antibiotics by altering their glycosylation patterns.

Glycoengineered Therapeutics: Attaching specific this compound-derived sugar moieties to therapeutic proteins could improve their stability, efficacy, or pharmacokinetic properties.

Smart Biomaterials: Engineering cells to produce specific cell-surface glycans derived from this compound could be used to control cell adhesion and create self-assembling biological tissues.

This interdisciplinary synergy, which treats biological systems from a communication and engineering perspective, will be essential for translating our fundamental knowledge of this compound into practical applications. nih.gov

Q & A

What methodological approaches are recommended for detecting and quantifying CDP-glucose in complex biological matrices?

Basic Research Question
this compound detection requires techniques that distinguish it from structurally similar nucleotides. High-performance liquid chromatography (HPLC) with UV detection is commonly used but may require optimization to resolve coelution issues with other sugar nucleotides . Enzyme-coupled assays, such as coupling this compound 4,6-dehydratase activity to NADH production, provide specificity through enzymatic cascades . For quantification, tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, particularly when isotopic internal standards (e.g., ¹³C-labeled this compound) are employed .

What enzymatic pathways and regulatory mechanisms involve this compound in bacterial versus mammalian systems?

Basic Research Question
In bacteria, this compound is a precursor for lipopolysaccharide biosynthesis and deoxysugar derivatives like CDP-tyvelose, catalyzed by glucose-1-phosphate cytidylyltransferase and this compound 4,6-dehydratase . Mammalian systems utilize this compound in glycogen metabolism, where it is synthesized via phosphoglucomutase and cytidylyltransferase, though its detection has been historically challenging due to analytical limitations . Regulatory mechanisms include feedback inhibition of glucose-1-phosphate cytidylyltransferase by this compound, which modulates pathway flux .

How can researchers resolve analytical challenges in distinguishing this compound from coeluting metabolites during HPLC analysis?

Advanced Research Question
Coelution issues, particularly with UDP-glucose or other nucleotide sugars, can be mitigated using ion-pair chromatography with optimized mobile phases (e.g., tetrabutylammonium salts) to enhance separation . Advanced detection strategies, such as coupling HPLC with high-resolution mass spectrometry (HRMS) or employing enzymatic digestion post-column (e.g., phosphatase treatment), improve specificity . Method validation should follow guidelines for data integrity, including analysis of full datasets (FAS) and protocol adherence (PPS) as per clinical chemistry standards .

What experimental strategies are effective in elucidating the kinetic parameters of this compound-utilizing enzymes?

Advanced Research Question
Enzyme kinetics can be studied using continuous spectrophotometric assays (e.g., monitoring NADH oxidation for dehydratases) or discontinuous assays with radiolabeled substrates (e.g., ¹⁴C-glucose-1-phosphate) . Competitive inhibition studies require titrating inhibitors (e.g., CDP or UDP derivatives) against varying substrate concentrations to determine KiK_i values . Structural insights from X-ray crystallography or molecular docking can identify active-site residues influencing substrate binding, guiding mutagenesis experiments .

How do isotopic labeling techniques aid in tracing this compound metabolic flux in vivo?

Advanced Research Question
Stable isotopes (e.g., ¹³C-glucose) enable tracking of this compound incorporation into downstream metabolites via NMR or LC-MS. Pulse-chase experiments in cell cultures can quantify flux through glycogen or lipopolysaccharide pathways . Data interpretation should account for isotopic dilution and compartment-specific labeling, supported by computational flux balance analysis (FBA) models .

What are common sources of error in enzymatic assays for this compound biosynthesis, and how can they be mitigated?

Basic Research Question
Key errors include substrate contamination (e.g., ATP in CTP preparations), enzyme instability, and non-linear assay conditions. Mitigation strategies:

  • Purify substrates via anion-exchange chromatography.
  • Include stabilizing agents (e.g., glycerol) in enzyme buffers.
  • Validate linearity of reaction rates over time and substrate concentration .

How can discrepancies in reported enzymatic activities of this compound-related enzymes across studies be addressed?

Advanced Research Question
Discrepancies often arise from assay conditions (pH, temperature, ionic strength) or substrate purity. Standardization using reference protocols (e.g., ACS guidelines) and inter-laboratory reproducibility studies are critical . Meta-analyses should account for variables like enzyme source (recombinant vs. native) and kinetic model assumptions (e.g., Michaelis-Menten vs. allosteric models) .

What computational tools are available to model this compound interactions with enzymes or transporters?

Advanced Research Question
Molecular dynamics (MD) simulations and docking software (e.g., AutoDock, GROMACS) predict binding affinities and conformational changes in enzymes like cytidylyltransferase . Homology modeling using structures from related enzymes (e.g., UDP-glucose dehydrogenases) can fill gaps in structural data . Machine learning approaches, though nascent, may predict regulatory SNPs affecting this compound pathway genes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.